Cas no 121716-63-0 (5-Fluoro-1H-indol-6-amine)
5-Fluoro-1H-indol-6-amine Chemical and Physical Properties
Names and Identifiers
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- 5-fluoro-1H-Indol-6-amine
- 1H-Indol-6-amine,5-fluoro-
- 1H-Indol-6-amine,5-fluoro-(9CI)
- 1H-Indol-6-amine,5-fluoro
- 1H-Indol-6-aMine, 5-fluoro-
- 5-fluoro-1H-indol-6-ylamine
- OWUNYWQSRORGBQ-UHFFFAOYSA-N
- 3957AA
- FCH1153038
- AX8238761
- ZB0399
- DTXSID40567086
- A937585
- C91638
- FT-0733581
- AKOS016008165
- SCHEMBL394578
- 121716-63-0
- CS-0155537
- AS-59011
- DB-061954
- 5-Fluoro-1H-indol-6-amine
-
- MDL: MFCD12924060
- Inchi: 1S/C8H7FN2/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H,10H2
- InChI Key: OWUNYWQSRORGBQ-UHFFFAOYSA-N
- SMILES: FC1C(=CC2=C(C=CN2)C=1)N
Computed Properties
- Exact Mass: 150.05900
- Monoisotopic Mass: 150.05932639g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 41.8
Experimental Properties
- PSA: 41.81000
- LogP: 2.47040
5-Fluoro-1H-indol-6-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199009653-1g |
5-Fluoro-1H-indol-6-amine |
121716-63-0 | 95% | 1g |
$634.28 | 2023-09-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FT227-250mg |
5-Fluoro-1H-indol-6-amine |
121716-63-0 | 95+% | 250mg |
3493CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FT227-100mg |
5-Fluoro-1H-indol-6-amine |
121716-63-0 | 95+% | 100mg |
1455CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FT227-200mg |
5-Fluoro-1H-indol-6-amine |
121716-63-0 | 95+% | 200mg |
1419.0CNY | 2021-07-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FT227-50mg |
5-Fluoro-1H-indol-6-amine |
121716-63-0 | 95+% | 50mg |
567.0CNY | 2021-07-18 | |
| Chemenu | CM148411-1g |
5-fluoro-1H-indol-6-amine |
121716-63-0 | 95% | 1g |
$729 | 2021-08-05 | |
| Chemenu | CM148411-250mg |
5-fluoro-1H-indol-6-amine |
121716-63-0 | 95% | 250mg |
$*** | 2023-04-03 | |
| Chemenu | CM148411-1g |
5-fluoro-1H-indol-6-amine |
121716-63-0 | 95% | 1g |
$*** | 2023-04-03 | |
| Chemenu | CM148411-100mg |
5-fluoro-1H-indol-6-amine |
121716-63-0 | 95% | 100mg |
$*** | 2023-04-03 | |
| eNovation Chemicals LLC | D745683-100mg |
1H-Indol-6-amine, 5-fluoro- |
121716-63-0 | 95+% | 100mg |
$195 | 2024-06-08 |
5-Fluoro-1H-indol-6-amine Suppliers
5-Fluoro-1H-indol-6-amine Related Literature
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Jiahao He,Junyou Wu,Yujie Zhang,Qin Yang,Yingchun Yang New J. Chem. 2023 47 8744
Additional information on 5-Fluoro-1H-indol-6-amine
Professional Introduction to 5-Fluoro-1H-indol-6-amine (CAS No: 121716-63-0)
5-Fluoro-1H-indol-6-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 121716-63-0, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of a fluorine atom at the 5-position of the indole ring and an amine group at the 6-position imparts distinct chemical reactivity and biological activity, making it a valuable scaffold for synthesizing novel therapeutic agents.
The indole core is a well-documented motif in medicinal chemistry, known for its role in various bioactive molecules. The introduction of a fluorine substituent at the 5-position enhances the metabolic stability and binding affinity of the molecule, which are critical factors in drug design. Additionally, the amine group at the 6-position provides a site for further functionalization, allowing chemists to tailor the compound’s properties for specific biological targets.
Recent advancements in computational chemistry and molecular modeling have highlighted the importance of fluorinated indoles in drug discovery. Studies have demonstrated that fluorine atoms can modulate pharmacokinetic profiles, including bioavailability and half-life, which are essential for developing effective pharmaceuticals. The< strong>5-Fluoro-1H-indol-6-amine compound exemplifies these principles, offering a promising platform for designing molecules with enhanced pharmacological properties.
In the realm of oncology, fluorinated indoles have shown promise as inhibitors of enzymes involved in cancer cell proliferation. For instance, research has indicated that compounds structurally related to 5-Fluoro-1H-indol-6-amine may exhibit inhibitory effects on kinases and other targets relevant to tumor growth. These findings align with broader trends in oncology research, where fluorinated heterocycles are increasingly recognized for their potential in developing targeted therapies.
The synthesis of 5-Fluoro-1H-indol-6-amine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to achieve high yields and purity. These techniques not only facilitate the production of< strong>5-Fluoro-1H-indol-6-amine but also provide insights into optimizing synthetic routes for other fluorinated indole derivatives.
The pharmacological profile of 5-Fluoro-1H-indol-6-amine has been extensively studied in vitro and in vivo. Preclinical data suggest that this compound exhibits moderate solubility and good oral bioavailability, which are favorable attributes for drug candidates. Furthermore, its ability to interact with biological targets has been explored through structure-based drug design approaches, further validating its potential as a lead compound.
The role of fluorine atoms in modulating biological activity is well-documented, and< strong>5-Fluoro-1H-indol-6-am ine serves as an excellent example of this phenomenon. Fluorine’s ability to influence electronic properties and binding interactions has led to the development of numerous successful drugs. By leveraging these properties, researchers can design molecules with improved efficacy and reduced side effects.
In conclusion, 5-F luoro -1H -indol -6 -amine (CAS No: 121716 -63 -0) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features and favorable pharmacokinetic properties make it an attractive scaffold for developing novel therapeutic agents. As research continues to uncover new applications for fluorinated indoles, compounds like< strong >5-F luoro -1H -indol -6 -amine will undoubtedly play a crucial role in advancing drug discovery efforts.
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